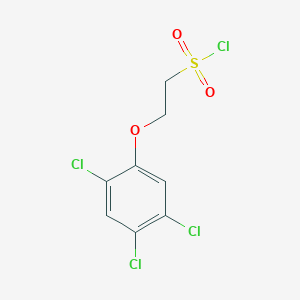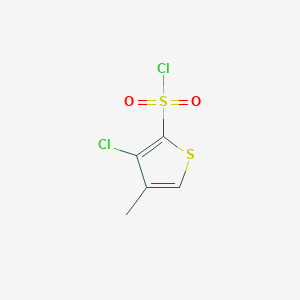![molecular formula C10H19NO5 B13520711 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid typically involves the protection of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Applications De Recherche Scientifique
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical reactions without interference from the amino group, allowing for selective and controlled synthesis of complex molecules . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: This compound also features a Boc-protected amino group and is used in similar applications.
N-(tert-butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: A Boc-protected cyclopropane derivative used in peptide synthesis.
Uniqueness
2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid |
InChI |
InChI=1S/C10H19NO5/c1-7(5-15-6-8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Clé InChI |
UBEPRMVMTFACCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)

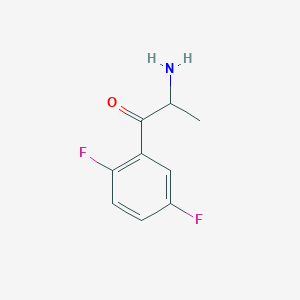
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
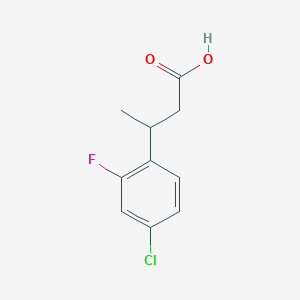
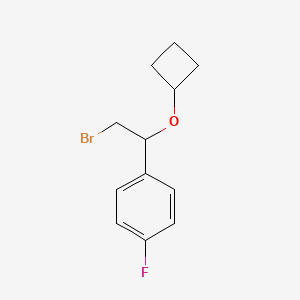
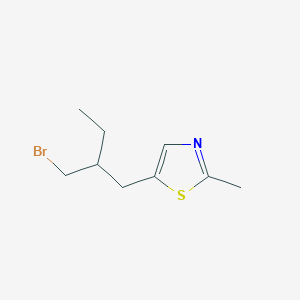


![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
